N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide
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Overview
Description
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide is a complex organic compound featuring an imidazo[1,2-b]pyrazole core
Mechanism of Action
Target of Action
Compounds containing imidazole and pyrazole rings have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, depending on the specific biological activity they exhibit . For instance, some imidazole derivatives show antimicrobial activity by inhibiting the synthesis of bacterial cell walls .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways depending on their specific biological activities .
Pharmacokinetics
Imidazole is a highly soluble compound, which suggests that it may have good bioavailability .
Result of Action
Imidazole derivatives are known to exhibit various biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: Used to alter the functional groups within the molecule.
Substitution: Commonly involves replacing one functional group with another to create derivatives with different properties
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with varying biological activities .
Scientific Research Applications
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like clemizole and omeprazole share structural similarities and exhibit various biological activities.
Pyrazole Derivatives: Compounds such as metronidazole and tinidazole are known for their antimicrobial properties .
Uniqueness
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .
Properties
IUPAC Name |
N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-3-4-9-19(17,18)13-5-6-15-7-8-16-12(15)10-11(2)14-16/h7-8,10,13H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAYLXATVHNNNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCN1C=CN2C1=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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